molecular formula C18H17NO2 B11842254 N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide CAS No. 88141-47-3

N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide

Cat. No.: B11842254
CAS No.: 88141-47-3
M. Wt: 279.3 g/mol
InChI Key: SUHBLZKSNMIYLA-UHFFFAOYSA-N
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Description

This compound features a cyclohex-3-en-2-one core substituted at position 4 with a naphthalen-1-yl group and at position 1 with an acetamide moiety. The conjugated enone system and bulky naphthalene substituent contribute to its unique electronic and steric properties.

Properties

CAS No.

88141-47-3

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

N-(4-naphthalen-1-yl-2-oxocyclohex-3-en-1-yl)acetamide

InChI

InChI=1S/C18H17NO2/c1-12(20)19-17-10-9-14(11-18(17)21)16-8-4-6-13-5-2-3-7-15(13)16/h2-8,11,17H,9-10H2,1H3,(H,19,20)

InChI Key

SUHBLZKSNMIYLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(=CC1=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide typically involves the following steps:

    Formation of the Cyclohexenone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamide group.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell signaling pathways, leading to reduced cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Variations

a) Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates
  • Key Differences : Replaces the acetamide group with an ethyl carboxylate and introduces an aryl substituent at position 6. The naphthalene is attached at position 4 but as the 2-isomer.
b) N-(1R,5R,6R)-5,6-Bis(benzyloxy)-4-((benzyloxy)methyl)-2-oxocyclohex-3-en-1-yl)acetamide
  • Key Differences : Contains multiple benzyloxy groups, increasing steric bulk and oxygen-mediated hydrogen-bonding capacity.
c) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Key Differences: Replaces the cyclohexenone core with a pyrazolone ring, introducing a lactam structure.
  • Biological Relevance: Pyrazolone derivatives are known for anti-inflammatory activity, suggesting divergent applications compared to the cyclohexenone-based target .

Functional Group Comparisons

a) Acetamide Derivatives with Triazole Linkers
  • Example : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m)
  • Spectral Data : IR and NMR profiles (e.g., 1671–1682 cm⁻¹ C=O stretch, δ 10.79 ppm for -NH) align with the target compound’s expected spectroscopic behavior, confirming shared acetamide characteristics .
b) Naphthalene-Substituted Cyclohexanones
  • Example: 2-(1-(4-(Dimethylamino)phenyl)-3-(naphthalen-2-yl)-3-oxopropyl)cyclohexan-1-one
  • Key Differences: Adds a dimethylamino group and a ketone side chain, altering electronic properties (e.g., increased basicity) .

Biological Activity

N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant studies, case analyses, and data on its efficacy.

Chemical Structure and Properties

This compound has the molecular formula C18H17NO2C_{18}H_{17}NO_2 and a molecular weight of 279.3 g/mol. Its structure features a naphthalene moiety linked to a cyclohexene ring, which is significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of naphthaleneacetamides exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • HeLa Cell Line : A study evaluated the cytotoxicity of naphthaleneacetamide derivatives on HeLa cells (cervical cancer). Compounds showed significant viability reduction at micromolar concentrations, with specific derivatives demonstrating IC50 values around 1.923 μmol/mL and 0.374 μmol/mL after 72 hours of exposure .

The mechanism through which this compound exerts its effects may involve interaction with sigma receptors, which are implicated in modulating cell proliferation and apoptosis. The sigma-1 receptor has been identified as a target for anticancer therapies, suggesting that compounds interacting with this receptor could offer therapeutic benefits in oncology .

Study 1: Cytotoxic Evaluation

In a detailed evaluation, naphthalenacetamide derivatives were tested for their cytotoxic effects on HeLa cells. The study involved:

  • Methodology : MTT assay to measure cell viability post-treatment.
  • Results : Significant cytotoxicity was observed in treated cells compared to controls, indicating the potential of these compounds as anticancer agents .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to identify key structural features responsible for enhanced biological activity:

CompoundIC50 (μM)Cell LineNotes
Compound 11.923HeLaHigh cytotoxicity
Compound 20.374HeLaSuperior activity compared to others
Compound 3Not reportedVariousPotential for further investigation

This table highlights the varying degrees of cytotoxicity among different derivatives, emphasizing the importance of structural modifications in enhancing therapeutic efficacy.

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